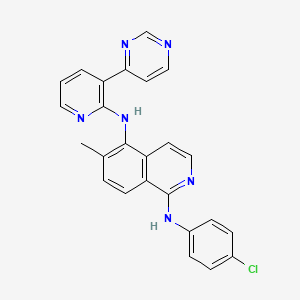
Aminoisoquinoline, 12b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoisoquinoline, 12b, is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide distribution in natural products and their significant biological and medicinal properties
Preparation Methods
The synthesis of aminoisoquinoline, 12b, can be achieved through several methods. One notable method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method allows for the facile synthesis of various aminoisoquinolines from readily available starting materials. Another approach includes the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . Industrial production methods often involve the use of transition metal catalysts and high-pressure conditions to achieve higher yields and scalability .
Chemical Reactions Analysis
Aminoisoquinoline, 12b, undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amino-substituted isoquinolines .
Scientific Research Applications
Aminoisoquinoline, 12b, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of aminoisoquinoline, 12b, involves its interaction with specific molecular targets and pathways. For instance, it can form host-guest inclusion complexes with β-cyclodextrin, which affects its absorption and emission properties . Additionally, the compound’s interaction with enzymes and receptors can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Aminoisoquinoline, 12b, can be compared with other similar compounds, such as quinoline and other isoquinoline derivatives. These compounds share a similar heterocyclic structure but differ in their specific functional groups and reactivity. For example, quinoline is known for its use in antimalarial drugs, while aminoisoquinoline derivatives are explored for their broader range of biological activities . The unique structural features of this compound, make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C25H19ClN6 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
1-N-(4-chlorophenyl)-6-methyl-5-N-(3-pyrimidin-4-ylpyridin-2-yl)isoquinoline-1,5-diamine |
InChI |
InChI=1S/C25H19ClN6/c1-16-4-9-20-19(10-14-29-24(20)31-18-7-5-17(26)6-8-18)23(16)32-25-21(3-2-12-28-25)22-11-13-27-15-30-22/h2-15H,1H3,(H,28,32)(H,29,31) |
InChI Key |
KKUNUMXHGLIOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=NC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















